![molecular formula C9H18ClNO B1627728 4-(Cyclopropylmethoxy)piperidine hydrochloride CAS No. 1050509-48-2](/img/structure/B1627728.png)
4-(Cyclopropylmethoxy)piperidine hydrochloride
Overview
Description
4-(Cyclopropylmethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)piperidine hydrochloride typically involves the reaction of piperidine with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropylmethoxy group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
4-(Cyclopropylmethoxy)piperidine hydrochloride has been identified as a lead compound for developing new analgesics and anti-inflammatory drugs. Its structural similarity to other piperidine derivatives indicates potential interactions with neurotransmitter receptors, which could modulate pain pathways.
Preliminary studies suggest that this compound may exhibit:
- Analgesic Effects : Potential to alleviate pain through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : May reduce inflammation, indicating therapeutic uses in conditions like arthritis or other inflammatory diseases.
Biochemical Research
The compound is utilized in protein interaction studies and enzyme activity modulation. It serves as a valuable tool in proteomics to understand cellular mechanisms and disease processes.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Reagents : Piperidine is reacted with cyclopropylmethanol in the presence of an appropriate catalyst.
- Conditions : The reaction is conducted under controlled heating to facilitate product formation.
- Purification : Post-reaction purification methods include recrystallization or chromatography.
Case Studies and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Protein Interaction Studies : Used in proteomics to investigate protein-ligand interactions critical for understanding cellular mechanisms.
- Enzyme Activity Modulation : Research indicates that it can modulate enzyme activities, suggesting therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethoxy)piperidine hydrochloride
- 4-(Cyclopropylmethoxy)pyridine hydrochloride
- 4-(Cyclopropylmethoxy)tetrahydropyridine hydrochloride
Uniqueness
4-(Cyclopropylmethoxy)piperidine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable tool in various research applications .
Biological Activity
4-(Cyclopropylmethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethoxy group, which influences its reactivity and biological activity. The presence of the methoxy group enhances its interaction with various biological targets.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Analgesic Effects : Similar to other piperidine derivatives, it may modulate neurotransmitter systems involved in pain perception.
- Anti-inflammatory Properties : Initial findings suggest potential applications in treating inflammation-related conditions.
- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators indicates possible interactions with serotonin and dopamine receptors.
The mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:
- Receptor Binding : Interaction with serotonin and dopamine receptors may influence mood regulation and pain pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as catechol-O-methyltransferase (COMT), affecting catecholamine metabolism.
Table 1: Comparative Analysis of Piperidine Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C11H16ClN | Methoxy substitution on the piperidine ring |
4-(2-(Cyclopropylmethoxy)ethyl)piperidine hydrochloride | C12H18ClN | Ethyl group instead of methylene bridge |
1-(Cyclopropylmethyl)-piperidin-4-ol | C11H15N | Hydroxyl group providing different reactivity |
Pharmacological Studies
Recent pharmacological studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled binding assays are being employed to elucidate its pharmacodynamics and pharmacokinetics.
Case Study: Analgesic Potential
A study investigating the analgesic properties of the compound indicated that it could significantly reduce pain responses in animal models. The study utilized a controlled dosage regimen, revealing dose-dependent effects where lower doses provided neuroprotective benefits while higher doses exhibited analgesic efficacy.
Metabolic Pathways
The compound interacts with several metabolic pathways, influencing the levels of various metabolites. Its role in inhibiting COMT suggests a potential mechanism for modulating neurotransmitter levels, particularly dopamine .
Stability and Dosage Effects
In laboratory settings, this compound has demonstrated stability under various conditions, making it suitable for long-term studies. Dosage effects have shown that lower doses can exert beneficial effects, such as neuroprotection and anti-cancer activity, while higher concentrations may lead to different therapeutic outcomes.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJMJRSGTWHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589357 | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-48-2 | |
Record name | Piperidine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.